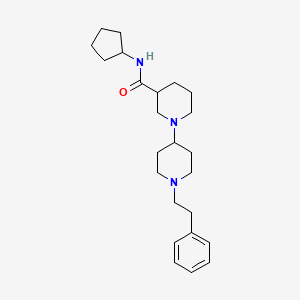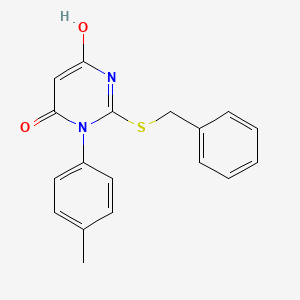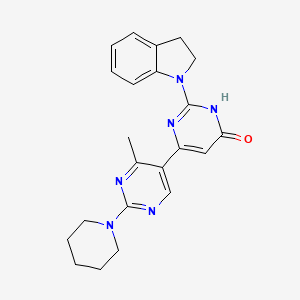![molecular formula C18H16N6O2 B6089025 6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)
6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran is a heterocyclic compound that is made up of a fused benzene and furan ring . It’s a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One method involves ring opening followed by ring closure reactions . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds can be established based on elemental analysis and spectral data . The chemical calculations are often performed using various basis sets at the DFT level of theory .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, the local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can be determined through various methods. For example, the computed total energy and thermodynamic parameters can confirm the stability of the structure .科学的研究の応用
BF-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the scientific research applications of BF-1 are:
1. Neuroprotection: BF-1 has been found to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases, making it a potential candidate for the development of new therapeutic agents for these diseases.
2. Anti-inflammatory activity: BF-1 has been found to exhibit anti-inflammatory activity in various in vitro and in vivo models, making it a potential candidate for the development of new anti-inflammatory agents.
3. Antitumor activity: BF-1 has been found to exhibit antitumor activity in various in vitro and in vivo models of cancer, making it a potential candidate for the development of new anticancer agents.
作用機序
The exact mechanism of action of BF-1 is not fully understood. However, it has been proposed that BF-1 may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. BF-1 has also been found to modulate the activity of various enzymes and transcription factors, including COX-2, iNOS, and NF-κB.
Biochemical and Physiological Effects:
BF-1 has been found to exhibit a wide range of biochemical and physiological effects, including:
1. Neuroprotection: BF-1 has been found to protect neurons against various insults, including oxidative stress, glutamate toxicity, and β-amyloid toxicity.
2. Anti-inflammatory activity: BF-1 has been found to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
3. Antitumor activity: BF-1 has been found to induce apoptosis and inhibit the proliferation of various cancer cells.
実験室実験の利点と制限
BF-1 has several advantages for lab experiments, including:
1. High purity: BF-1 can be synthesized in high yield and purity, making it suitable for various research studies.
2. Wide range of effects: BF-1 exhibits a wide range of biochemical and physiological effects, making it a versatile compound for various research studies.
However, there are also some limitations associated with the use of BF-1 in lab experiments, including:
1. Limited solubility: BF-1 has limited solubility in aqueous solutions, which may limit its use in certain types of experiments.
2. Lack of in vivo data: Although BF-1 has been extensively studied in vitro, there is limited in vivo data available on its effects.
将来の方向性
There are several future directions for research on BF-1, including:
1. Development of new therapeutic agents: BF-1 has shown promising results in various in vitro and in vivo models of neurodegenerative diseases, inflammation, and cancer. Future research could focus on the development of new therapeutic agents based on BF-1.
2. Mechanistic studies: Future research could focus on elucidating the exact mechanism of action of BF-1, which could help in the development of more targeted therapeutic agents.
3. In vivo studies: More in vivo studies are needed to further evaluate the potential therapeutic applications of BF-1.
In conclusion, BF-1 is a promising compound for various research studies. Its wide range of biochemical and physiological effects, coupled with its high yield and purity, make it a versatile compound for various research applications. Further research is needed to fully understand the mechanisms of action of BF-1 and its potential therapeutic applications.
合成法
The synthesis of BF-1 involves the reaction of 4-(1-benzofuran-2-ylcarbonyl)-1-piperazinecarboxylic acid with 6-chloropurine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified through column chromatography to obtain BF-1 in high yield and purity.
特性
IUPAC Name |
1-benzofuran-2-yl-[4-(7H-purin-6-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-18(14-9-12-3-1-2-4-13(12)26-14)24-7-5-23(6-8-24)17-15-16(20-10-19-15)21-11-22-17/h1-4,9-11H,5-8H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHSMSRECVPBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)


![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6089004.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)
![N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6089053.png)